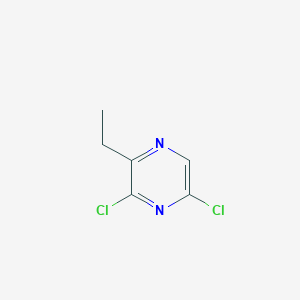

3,5-Dichloro-2-ethylpyrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloro-2-ethylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2/c1-2-4-6(8)10-5(7)3-9-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFBWJMOXILDMOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(N=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Pyrazine Scaffold in Modern Chemistry

An In-depth Technical Guide to the Chemical Properties of 3,5-Dichloro-2-ethylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Pyrazines, a class of nitrogen-containing heterocyclic aromatic compounds, are of profound interest across multiple scientific disciplines. They are renowned as key contributors to the desirable aromas of roasted and thermally processed foods, yet their significance extends far beyond flavor chemistry.[1][2] In the realms of medicinal and materials chemistry, the pyrazine ring is recognized as a "privileged scaffold." Its unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding have made it a cornerstone in the design of bioactive molecules.[3][4] Several FDA-approved drugs, including the anti-myeloma agent Bortezomib and the anti-tuberculosis drug Pyrazinamide, feature this core structure, underscoring its therapeutic relevance.[3]

Substituted pyrazines, particularly those bearing reactive functional groups like halogens, serve as exceptionally versatile intermediates in organic synthesis. This compound is one such molecule, engineered as a robust building block for constructing complex molecular architectures. The two chlorine atoms act as reactive handles, enabling chemists to introduce a wide array of functional groups through various substitution and coupling reactions. This guide offers a detailed exploration of the chemical properties, reactivity, and synthetic utility of this compound, providing a technical resource for professionals engaged in pharmaceutical and agrochemical research.[5]

Molecular Structure and Identification

A precise understanding of a molecule's structure and its associated identifiers is fundamental to any scientific investigation. The structural and identifying information for this compound is summarized below.

Table 1: Core Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | N/A |

| CAS Number | 1314936-02-1 | [6] |

| MDL Number | MFCD11043779 | [6] |

| Molecular Formula | C₆H₆Cl₂N₂ | [6] |

| Molecular Weight | 177.03 g/mol | [6] |

| SMILES | CCC1=C(Cl)N=C(C=N1)Cl |[6] |

Caption: Chemical structure of this compound.

Physicochemical Properties

While comprehensive experimental data for this compound is not extensively published, key properties can be inferred from supplier data and the behavior of analogous compounds.

Table 2: Physicochemical Characteristics

| Property | Value / Description | Rationale / Source |

|---|---|---|

| Physical Form | Expected to be a solid or liquid. | A related derivative, 3,5-dichloro-6-ethylpyrazine-2-carboxamide, is a solid. |

| Purity | Commercially available at ≥97%. | [6] |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate). | Based on the general solubility of similar chlorinated heterocyclic compounds. |

| Storage | Store under an inert atmosphere at 2-8°C. | Recommended for analogous chlorinated pyrazines to prevent degradation. |

| Stability | Stable under normal laboratory conditions. |[7] |

Synthesis Strategies

A specific, peer-reviewed synthesis for this compound is not readily found in the literature. However, a plausible and efficient synthetic route can be designed based on established heterocyclic chemistry principles. The most logical approach involves the construction of a dihydroxypyrazine core followed by a robust chlorination step.

Proposed Synthetic Protocol: A Two-Step Approach

-

Step 1: Condensation and Cyclization. The synthesis would commence with the base-catalyzed condensation of ethyl glycinate with ethyl 2-oxobutanoate. This reaction forms an intermediate dihydropyrazine, which readily oxidizes in air to the aromatic 3-ethyl-5,6-dihydropyrazin-2(1H)-one. Subsequent tautomerization and oxidation lead to the more stable 2-ethylpyrazine-3,5-diol.

-

Step 2: Deoxychlorination. The resulting pyrazine-diol is then subjected to deoxychlorination. A powerful chlorinating agent such as phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine or DMF, is ideal for this transformation. Heating this mixture effectively replaces both hydroxyl groups with chlorine atoms to yield the final product, this compound.

Caption: Proposed synthetic pathway for this compound.

Spectral Analysis: Predicting the Signature

Experimental spectra for this specific molecule are not publicly available. However, a senior scientist can reliably predict the expected spectral data based on the known effects of its constituent functional groups and by referencing data from structurally similar pyrazines.[8][9][10][11]

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Region / Shift | Predicted Assignment and Multiplicity |

|---|---|---|

| ¹H NMR | ~8.4 - 8.6 ppm | Singlet (1H, aromatic C-H on pyrazine ring) |

| ~2.8 - 3.0 ppm | Quartet (2H, -CH₂- of ethyl group) | |

| ~1.3 - 1.5 ppm | Triplet (3H, -CH₃ of ethyl group) | |

| ¹³C NMR | ~150 - 160 ppm | 3 signals (C-Cl and C-N carbons in the pyrazine ring) |

| ~140 - 145 ppm | 1 signal (C-H carbon in the pyrazine ring) | |

| ~25 - 30 ppm | 1 signal (-CH₂- of ethyl group) | |

| ~12 - 15 ppm | 1 signal (-CH₃ of ethyl group) | |

| Mass Spec (EI) | m/z 176/178/180 | Molecular ion peak cluster (M, M+2, M+4) showing the characteristic ~9:6:1 isotopic pattern for two chlorine atoms. |

| m/z 161/163/165 | Fragment corresponding to the loss of a methyl group (-CH₃). | |

| m/z 147/149/151 | Fragment corresponding to the loss of an ethyl group (-C₂H₅). | |

| IR Spectroscopy | ~3050 - 3100 cm⁻¹ | Aromatic C-H stretch |

| ~2850 - 2960 cm⁻¹ | Aliphatic C-H stretch (ethyl group) | |

| ~1500 - 1580 cm⁻¹ | C=N and C=C ring stretching vibrations |

| | ~700 - 850 cm⁻¹ | C-Cl stretch |

Reactivity and Synthetic Utility

The primary value of this compound in drug discovery lies in its predictable and versatile reactivity. The pyrazine ring is electron-deficient, a property exacerbated by the two electron-withdrawing chlorine atoms. This electronic nature makes the C-Cl positions highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .

This reactivity allows for the facile and regioselective displacement of the chlorine atoms by a wide range of nucleophiles, including:

-

Amines (R-NH₂): To form aminopyrazines, a common scaffold in kinase inhibitors and other targeted therapies.

-

Alcohols/Phenols (R-OH): To generate ether linkages, introducing structural diversity.

-

Thiols (R-SH): To create thioethers, which can modulate pharmacological properties.

Furthermore, the C-Cl bonds are suitable handles for modern palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This enables the formation of C-C, C-N, and C-O bonds, dramatically expanding the accessible chemical space from a single starting material. The differential reactivity of the two chlorine atoms (C3 vs. C5) can potentially be exploited for sequential, selective functionalization under carefully controlled conditions.

Caption: Key reaction pathways for this compound.

Safety and Handling

As a chlorinated heterocyclic compound, this compound must be handled with appropriate care in a laboratory setting. The hazard profile is predicted based on data from the closely related analog, 3,5-dichloro-2-methylpyrazine.[12]

Table 4: GHS Hazard and Precautionary Information

| Category | Code | Description |

|---|---|---|

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | [6] |

| Hazard Statements | H302 | Harmful if swallowed.[12] |

| H315 | Causes skin irritation.[12] | |

| H319 | Causes serious eye irritation.[12] | |

| H335 | May cause respiratory irritation.[12] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[6] |

| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] |

Handling Protocol:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields or goggles, and chemically resistant gloves (e.g., nitrile).

-

Incompatibilities: Avoid contact with strong oxidizing agents.[7]

-

First Aid: In case of skin contact, wash immediately with soap and water.[13] For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[13] If ingested, seek immediate medical attention.[13]

References

- 1. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery [mdpi.com]

- 5. This compound [myskinrecipes.com]

- 6. achmem.com [achmem.com]

- 7. fishersci.com [fishersci.com]

- 8. 2-Ethylpyrazine | C6H8N2 | CID 26331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. m.youtube.com [m.youtube.com]

- 12. 3,5-Dichloro-2-methylpyrazine | C5H4Cl2N2 | CID 55270046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. prod.adv-bio.com [prod.adv-bio.com]

An In-Depth Technical Guide to the Molecular Structure and Significance of 3,5-Dichloro-2-ethylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3,5-dichloro-2-ethylpyrazine, a heterocyclic compound of increasing interest in medicinal chemistry and materials science. We will delve into its core molecular features, established analytical characterization, a validated synthesis protocol, and its emerging role as a versatile building block in the development of novel therapeutics. This document is structured to provide not just procedural steps, but the underlying scientific rationale to empower researchers in their experimental design and interpretation.

Unveiling the Core: Molecular Structure and Physicochemical Properties

This compound is a substituted pyrazine with the chemical formula C₆H₆Cl₂N₂. The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, forms the core of this molecule. The strategic placement of two chlorine atoms and an ethyl group imparts specific electronic and steric properties that are crucial for its reactivity and biological activity.

Key Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₆H₆Cl₂N₂ | [1] |

| Molecular Weight | 177.03 g/mol | [1] |

| CAS Number | 1314936-02-1 | [1] |

| Appearance | Inferred to be a solid or liquid | - |

| Purity | Typically ≥97% | [1] |

| SMILES | CCC1=C(Cl)N=C(C=N1)Cl | [1] |

The presence of the electronegative chlorine atoms significantly influences the electron density of the pyrazine ring, making it more susceptible to nucleophilic substitution reactions. The ethyl group, while seemingly simple, provides a lipophilic character that can be critical for modulating pharmacokinetic properties in drug candidates.

Visualizing the Molecular Architecture

To understand the spatial arrangement and connectivity of atoms in this compound, a two-dimensional structural representation is provided below.

Caption: 2D structure of this compound.

Synthesis Pathway: A Validated Protocol

While multiple strategies exist for the synthesis of substituted pyrazines, a common and reliable approach involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, followed by oxidation. For this compound, a more targeted approach is often employed, starting from a pre-functionalized pyrazine core. The following protocol outlines a representative synthesis, emphasizing the rationale behind each step.

Conceptual Synthesis Workflow

The synthesis of this compound can be conceptualized as a multi-step process that ensures the precise placement of the chloro and ethyl substituents.

Caption: Conceptual workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and available starting materials.

-

Step 1: Synthesis of 2-Ethylpyrazine (A General Approach)

-

Rationale: The initial step involves the formation of the pyrazine ring with the desired ethyl substituent. This is typically achieved through the condensation of an ethyl-substituted 1,2-dicarbonyl compound with ethylenediamine.

-

Procedure:

-

To a solution of ethylenediamine (1.0 eq) in a suitable solvent such as ethanol, add an ethyl-substituted α-dicarbonyl compound (e.g., 1-phenyl-1,2-propanedione) (1.0 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

The resulting dihydropyrazine is then oxidized to the aromatic pyrazine. This can be achieved by bubbling air through the solution or by using a mild oxidizing agent like manganese dioxide (MnO₂).

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.

-

-

-

Step 2: Dichlorination of 2-Ethylpyrazine

-

Rationale: The introduction of chlorine atoms at the 3 and 5 positions is achieved through an electrophilic aromatic substitution reaction. The pyrazine ring is activated towards this reaction, and the directing effects of the nitrogen atoms and the ethyl group guide the chlorination to the desired positions.

-

Procedure:

-

Dissolve 2-ethylpyrazine (1.0 eq) in a chlorinated solvent like dichloromethane (CH₂Cl₂).

-

Cool the solution to 0 °C and add a chlorinating agent such as N-chlorosuccinimide (NCS) (2.2 eq) portion-wise.

-

A catalytic amount of a Lewis acid (e.g., FeCl₃) may be required to facilitate the reaction.

-

Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

-

-

Analytical Characterization: A Self-Validating System

The identity and purity of synthesized this compound must be rigorously confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of structural information, and together they form a self-validating system.

Spectroscopic Data (Predicted and Representative)

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl group (a quartet and a triplet) and a singlet for the proton on the pyrazine ring. The chemical shifts will be influenced by the electron-withdrawing chlorine atoms. |

| ¹³C NMR | Resonances for the six carbon atoms in the molecule. The carbons attached to the chlorine atoms will show characteristic chemical shifts. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight (177.03 g/mol ). The isotopic pattern of the two chlorine atoms (³⁵Cl and ³⁷Cl) will result in a characteristic M, M+2, and M+4 pattern. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H stretching of the ethyl group and the aromatic ring, C=N and C=C stretching of the pyrazine ring, and C-Cl stretching. |

Applications in Drug Development and Beyond: A Versatile Scaffold

The pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in a number of FDA-approved drugs.[2] The unique electronic and steric properties of this compound make it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Role as a Kinase Inhibitor Precursor

Protein kinases are a major class of drug targets, particularly in oncology. The pyrazine core can serve as a scaffold for the design of kinase inhibitors by mimicking the hinge-binding region of ATP. The dichlorinated nature of this compound allows for selective functionalization through nucleophilic aromatic substitution, enabling the introduction of various pharmacophores to target specific kinases.

Utility in Agrochemicals and Flavor Chemistry

Beyond pharmaceuticals, substituted pyrazines are also important in the agrochemical industry as precursors to herbicides and insecticides. Furthermore, pyrazine derivatives are known for their diverse aroma profiles and are used as flavoring agents in the food industry.[3]

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting.

Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Always consult the Safety Data Sheet (SDS) before handling this compound and work in a well-ventilated fume hood.

Conclusion

This compound is a molecule with significant potential, stemming from its unique structural and electronic properties. This guide has provided a comprehensive overview of its molecular architecture, a reliable synthesis protocol, and its applications, particularly in the realm of drug discovery. By understanding the fundamental chemistry of this compound, researchers are better equipped to utilize it as a versatile tool in the creation of novel and impactful chemical entities.

References

An In-depth Technical Guide to the Synthesis of 3,5-Dichloro-2-ethylpyrazine

Introduction: The Strategic Importance of 3,5-Dichloro-2-ethylpyrazine in Modern Drug Discovery

This compound stands as a pivotal, yet nuanced, heterocyclic building block in the landscape of contemporary pharmaceutical and agrochemical research. Its unique structural motif, characterized by a pyrazine core bearing two reactive chlorine atoms and an ethyl group, offers medicinal chemists a versatile scaffold for the construction of complex molecular architectures. The strategic placement of the chloro-substituents at the 3 and 5 positions, flanking a nitrogen atom, imparts a distinct electronic profile that facilitates selective nucleophilic aromatic substitution (SNAr) reactions. This reactivity is the cornerstone of its utility, allowing for the controlled introduction of a wide array of functional groups to modulate physicochemical properties, biological activity, and pharmacokinetic profiles of lead compounds.

This guide provides a comprehensive exploration of the synthetic pathways leading to this compound, designed for researchers, scientists, and professionals in drug development. Moving beyond a mere recitation of procedural steps, this document delves into the underlying chemical principles, the rationale behind methodological choices, and the practical insights necessary for successful synthesis and scale-up.

Strategic Synthesis: A Deliberate Pathway to the Target Molecule

The synthesis of this compound is not a trivial one-step process but rather a carefully orchestrated sequence of reactions. A critical analysis of heterocyclic chemistry principles points towards the most viable and robust synthetic strategy: the construction of a 2-ethyl-3,5-dihydroxypyrazine (also known as 2-ethylpyrazine-3,5-dione) intermediate, followed by a powerful deoxychlorination reaction. This approach is favored due to the relative accessibility of the starting materials and the high efficiency of the final chlorination step.

The overall synthetic workflow can be visualized as a two-stage process:

Figure 1: High-level overview of the two-stage synthesis of this compound.

Part 1: Synthesis of the Key Intermediate: 2-Ethyl-3,5-dihydroxypyrazine

The cornerstone of this synthetic route is the creation of the pyrazinediol (or pyrazinedione) ring system. This is most effectively achieved through the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound. For the synthesis of our target precursor, 2-aminobutanamide and glyoxal are the logical starting materials.

Causality of Experimental Choices:

-

2-Aminobutanamide: This α-amino acid derivative provides the ethyl group at the desired position on the pyrazine ring and one of the nitrogen atoms.

-

Glyoxal: As a simple 1,2-dicarbonyl compound, it provides the remaining two carbons and the second nitrogen atom (via the second amino group of another 2-aminobutanamide molecule in a self-condensation mechanism, though the reaction with glyoxal is more direct).

-

Reaction Conditions: The condensation is typically carried out under basic conditions to facilitate the nucleophilic attack of the amino groups on the carbonyl carbons.

Experimental Protocol: Synthesis of 2-Ethyl-3,5-dihydroxypyrazine

Materials:

-

2-Aminobutanamide hydrochloride

-

Glyoxal (40% solution in water)

-

Sodium hydroxide

-

Ethanol

-

Water

-

Hydrochloric acid (concentrated)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminobutanamide hydrochloride (1.0 eq) in a minimal amount of water.

-

Carefully add a solution of sodium hydroxide (2.0 eq) in water to neutralize the hydrochloride and deprotonate the amino group.

-

To this solution, add an ethanolic solution of glyoxal (1.0 eq) dropwise at room temperature with vigorous stirring.

-

After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

-

Acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2-3. This will protonate the dihydroxypyrazine, aiding in its precipitation.

-

Collect the solid precipitate by vacuum filtration and wash with cold water.

-

Dry the solid under vacuum to yield 2-ethyl-3,5-dihydroxypyrazine.

Part 2: Deoxychlorination to this compound

The conversion of the dihydroxypyrazine intermediate to the target dichloropyrazine is a critical transformation. This is achieved using a powerful chlorinating and dehydrating agent, with phosphorus oxychloride (POCl₃) being the reagent of choice for this type of reaction on heterocyclic systems.[1]

Mechanistic Insight: The Role of Phosphorus Oxychloride

The chlorination of a pyrazinediol (which exists in tautomeric equilibrium with the pyrazinedione form) with POCl₃ is not a simple nucleophilic substitution. It proceeds through the activation of the hydroxyl groups (or enolic forms) into better leaving groups.

-

O-Phosphorylation: The lone pair of electrons on the oxygen of the hydroxyl group attacks the electrophilic phosphorus atom of POCl₃.

-

Chloride Attack: A chloride ion, either from POCl₃ itself or from the resulting dichlorophosphate intermediate, then acts as a nucleophile, attacking the carbon atom of the C-O bond.

-

Leaving Group Departure: This leads to the departure of the now excellent leaving group (a dichlorophosphate moiety) and the formation of the C-Cl bond.

-

Repetition: The process is repeated for the second hydroxyl group to yield the final this compound.

References

Spectroscopic Data of 3,5-Dichloro-2-ethylpyrazine: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3,5-Dichloro-2-ethylpyrazine. Tailored for researchers, scientists, and drug development professionals, this document delves into the predicted and comparative spectroscopic analysis of this compound, offering insights into its structural characterization. Given the limited availability of direct experimental data for this compound, this guide leverages data from structurally similar pyrazine derivatives to provide a robust predictive framework. The methodologies detailed herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction to this compound

This compound is a heterocyclic compound belonging to the pyrazine family. Pyrazine derivatives are of significant interest in medicinal chemistry and drug development due to their presence in various clinically used drugs. The bioactivity of these compounds is closely linked to their molecular structure. Spectroscopic analysis is a cornerstone for elucidating the molecular structure of such compounds, providing critical information for synthesis confirmation, purity assessment, and understanding structure-activity relationships. This guide will cover the key spectroscopic techniques for the characterization of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. The compound has a molecular formula of C₆H₆Cl₂N₂ and a molecular weight of 177.03 g/mol .[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the ethyl group and the aromatic proton on the pyrazine ring. The chemical shifts are influenced by the electron-withdrawing effects of the two chlorine atoms and the nitrogen atoms in the pyrazine ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| CH₃ (ethyl) | 1.2 - 1.4 | Triplet (t) | 7 - 8 |

| CH₂ (ethyl) | 2.8 - 3.0 | Quartet (q) | 7 - 8 |

| H-6 (pyrazine ring) | 8.3 - 8.5 | Singlet (s) | N/A |

Rationale for Predictions: The predictions are based on the analysis of similar pyrazine derivatives. For instance, in 2-ethylpyrazine, the ethyl protons appear at approximately δ 1.34 (t) and 2.82 (q) ppm.[2] The presence of two chlorine atoms in this compound is expected to deshield the protons, leading to a downfield shift. The lone proton on the pyrazine ring (H-6) is anticipated to be a singlet due to the absence of adjacent protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| CH₃ (ethyl) | 12 - 15 |

| CH₂ (ethyl) | 25 - 30 |

| C-2 | 155 - 160 |

| C-3 | 148 - 152 |

| C-5 | 148 - 152 |

| C-6 | 140 - 145 |

Rationale for Predictions: The chemical shifts of the carbon atoms in the pyrazine ring are significantly influenced by the nitrogen atoms and the chlorine substituents. Data from related compounds such as 3,5-dichloro-2-methylpyrazine[3] and other pyrazine derivatives are used as a basis for these predictions. The carbons attached to chlorine (C-3 and C-5) and nitrogen will appear at lower field.

Experimental Protocol for NMR Analysis

A detailed workflow for acquiring NMR data is crucial for obtaining high-quality spectra.

Instrumentation: A 400 MHz (or higher) NMR spectrometer, such as a Bruker Avance III, is recommended.[4]

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the solution is free of particulate matter.

Data Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Further structural elucidation can be achieved using 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

Caption: Workflow for NMR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing information about its structure through fragmentation patterns.

Predicted Mass Spectrum

Molecular Ion Peak: The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺). Due to the presence of two chlorine atoms, this peak will appear as a characteristic isotopic cluster. The most abundant isotopes of chlorine are ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.

-

[M]⁺: Corresponding to the molecule with two ³⁵Cl atoms (C₆H₆³⁵Cl₂N₂), with a mass of approximately 176 amu.

-

[M+2]⁺: Corresponding to the molecule with one ³⁵Cl and one ³⁷Cl atom, with a mass of approximately 178 amu.

-

[M+4]⁺: Corresponding to the molecule with two ³⁷Cl atoms, with a mass of approximately 180 amu.

The expected intensity ratio of these peaks will be approximately 9:6:1.

Fragmentation Pattern: Common fragmentation pathways for pyrazine derivatives involve the loss of side chains and ring cleavage. For this compound, fragmentation may include the loss of an ethyl radical (•C₂H₅) or a methyl radical (•CH₃) from the ethyl group.

Experimental Protocol for MS Analysis

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source or a Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source can be used.[4]

GC-MS (EI) Method:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Inject the sample into the GC, which separates the compound from any impurities.

-

The separated compound enters the mass spectrometer, where it is ionized by electron impact.

-

The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

LC-MS (ESI) Method:

-

Dissolve the sample in a suitable solvent such as methanol or acetonitrile.[4]

-

Infuse the solution directly into the ESI source or inject it into an LC system for separation prior to MS analysis.

-

The ESI source generates protonated molecules [M+H]⁺.

Caption: General Workflow for Mass Spectrometric Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H bonds of the ethyl group and the aromatic ring, C=N and C=C stretching vibrations of the pyrazine ring, and C-Cl stretching vibrations.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=N and C=C Stretch (Pyrazine Ring) | 1400 - 1600 |

| C-Cl Stretch | 600 - 800 |

Rationale for Predictions: These predictions are based on typical IR absorption frequencies for aromatic and aliphatic C-H bonds, as well as the characteristic vibrations of substituted pyrazine rings and carbon-halogen bonds.[5]

Experimental Protocol for IR Analysis

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin pellet.

-

Thin Film: If the sample is a low-melting solid or an oil, it can be pressed between two salt plates (e.g., NaCl or KBr).

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) that has minimal IR absorption in the regions of interest.

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or the pure solvent).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems.

Predicted UV-Vis Spectrum

Pyrazine and its derivatives typically exhibit two main absorption bands in the UV region, corresponding to π → π* and n → π* electronic transitions.

-

π → π transitions:* These are generally strong absorptions and are expected to occur at shorter wavelengths (around 260-280 nm for the pyrazine ring).

-

n → π transitions:* These are weaker absorptions and occur at longer wavelengths (around 300-330 nm), arising from the non-bonding electrons on the nitrogen atoms.

The presence of the ethyl group and chlorine atoms will likely cause a slight bathochromic (red) shift of these absorption maxima compared to unsubstituted pyrazine.[6]

Experimental Protocol for UV-Vis Analysis

Instrumentation: A recording double-beam UV-Vis spectrophotometer.[4]

Sample Preparation:

-

Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or hexane).

-

The concentration should be chosen to give an absorbance reading between 0.2 and 1.0 at the wavelength of maximum absorbance (λₘₐₓ).

Data Acquisition:

-

Fill a cuvette with the pure solvent to be used as a blank.

-

Fill a matched cuvette with the sample solution.

-

Place the cuvettes in the spectrophotometer and record the absorbance spectrum over the desired wavelength range (e.g., 200-400 nm).

-

Identify the λₘₐₓ values and, if the concentration is known, calculate the molar absorptivity (ε).

Conclusion

The structural elucidation of this compound relies on a multi-faceted spectroscopic approach. This guide provides a comprehensive predictive framework for the ¹H NMR, ¹³C NMR, mass, IR, and UV-Vis spectra of this compound, grounded in the analysis of structurally related pyrazine derivatives. The detailed experimental protocols offer a clear and reproducible methodology for researchers to obtain and interpret the spectroscopic data. By combining these techniques, scientists and drug development professionals can confidently characterize this compound, paving the way for its further investigation and application.

References

Abstract: A Strategic Approach to the Structural Elucidation of a Substituted Pyrazine

An In-Depth Technical Guide to the NMR Analysis of 3,5-Dichloro-2-ethylpyrazine

The unambiguous structural characterization of substituted heterocyclic compounds is a cornerstone of modern drug discovery and chemical development. This compound serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, making its analytical verification critical.[1] This guide presents a comprehensive, field-tested strategy for the Nuclear Magnetic Resonance (NMR) analysis of this molecule. Moving beyond a simple recitation of data, we delve into the causal reasoning behind experimental design, from sample preparation to the predictive interpretation of ¹H and ¹³C NMR spectra. This document is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently characterize this and structurally related pyrazine derivatives, ensuring scientific integrity through a self-validating analytical workflow.

Foundational Principles: Electronic Influences in the Pyrazine Core

The ¹H and ¹³C NMR spectra of this compound are fundamentally governed by the electronic environment of its substituted pyrazine ring. The pyrazine heterocycle itself is an electron-deficient system due to the presence of two electronegative nitrogen atoms.[2] This inherent electron-withdrawing nature deshields the ring protons and carbons, causing their signals to appear at a higher chemical shift (downfield) compared to analogous benzene systems.[2][3]

The analysis is further nuanced by the substituents:

-

Chloro Groups (at C3 and C5): As highly electronegative atoms, the chlorine substituents induce a strong deshielding effect on the carbons to which they are directly attached. Their influence also extends to the remaining ring proton, further shifting its resonance downfield.

-

Ethyl Group (at C2): The ethyl group is a weakly electron-donating alkyl group. It will slightly shield the carbon atom it is attached to (C2) relative to the unsubstituted pyrazine carbons. Its primary spectral signature, however, will be the characteristic triplet and quartet signals in the ¹H NMR spectrum.

Understanding these competing electronic effects is paramount for an accurate predictive assignment of the NMR spectra.

A Validated Protocol for NMR Data Acquisition

The quality and reliability of NMR data are directly dependent on a meticulous experimental setup. The following protocol is a self-validating system designed to produce high-resolution spectra for this compound.

Experimental Workflow Diagram

Caption: Workflow for NMR analysis of this compound.

Step-by-Step Methodology

I. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 15-25 mg of high-purity this compound into a clean, dry vial.

-

Solvent Selection and Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Causality: CDCl₃ is an excellent choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal that does not interfere with the expected analyte signals. TMS provides a zero-point reference for both ¹H and ¹³C spectra.

-

-

Dissolution & Transfer: Gently vortex the vial to ensure complete dissolution. Transfer the solution to a clean, dry 5 mm NMR tube.

II. Instrument Setup & Data Acquisition

This protocol assumes the use of a 400 MHz NMR spectrometer.

-

Initial Setup: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. Tune and match the probe for both ¹H and ¹³C nuclei and perform shimming on the magnetic field to optimize homogeneity.[4]

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: ~16 ppm, centered around 8 ppm.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 2 seconds. This delay ensures quantitative integration by allowing protons to fully relax between pulses.

-

Number of Scans: 16. Sufficient for a sample of this concentration.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30'). Proton decoupling simplifies the spectrum to single lines for each unique carbon.

-

Spectral Width: ~220 ppm, centered around 110 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-2048. A higher number of scans is required due to the low natural abundance (~1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.[4]

-

Temperature: 298 K.

-

Predictive Analysis and Spectral Interpretation

Based on the molecular structure and established principles of NMR spectroscopy, a detailed prediction of the ¹H and ¹³C spectra can be formulated.

Molecular Structure and Atom Labeling

Caption: Structure of this compound with atom numbering.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple, showing three distinct signals corresponding to the three unique proton environments.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| H6 | 8.2 - 8.4 | Singlet | - | 1H | Located on the electron-deficient pyrazine ring, this sole aromatic proton is significantly deshielded.[3][5] Its signal appears as a singlet as there are no adjacent protons to couple with. |

| -CH₂- (Ethyl) | 2.8 - 3.0 | Quartet | ~7.5 | 2H | Attached to the pyrazine ring, these methylene protons are deshielded. They are split into a quartet by the three adjacent methyl protons (n+1 = 3+1 = 4). |

| -CH₃ (Ethyl) | 1.3 - 1.5 | Triplet | ~7.5 | 3H | These methyl protons are in a standard alkyl environment. They are split into a triplet by the two adjacent methylene protons (n+1 = 2+1 = 3).[6] |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display six distinct signals, one for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | 158 - 162 | This is the carbon bearing the ethyl group. It is part of the pyrazine ring and is expected to be downfield. |

| C3 | 148 - 152 | Directly attached to an electronegative chlorine atom, this carbon is significantly deshielded. |

| C5 | 145 - 149 | Also attached to a chlorine atom, its chemical shift will be in a similar region to C3, though potentially slightly different due to the asymmetry of the ethyl group. |

| C6 | 140 - 144 | This is the only carbon on the pyrazine ring bonded to a hydrogen atom. It is expected to be the most upfield of the ring carbons.[7] |

| -CH₂- (Ethyl) | 25 - 30 | A typical chemical shift for an sp³-hybridized carbon adjacent to an aromatic system. |

| -CH₃ (Ethyl) | 12 - 16 | The terminal methyl carbon, expected to be the most upfield signal in the entire spectrum.[4] |

Advanced Techniques for Structural Confirmation

While ¹H and ¹³C NMR provide the primary structural information, two-dimensional (2D) NMR experiments can offer definitive confirmation of the assignments.

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment would be used to confirm the coupling between the ethyl group protons. A cross-peak would be observed between the quartet at ~2.9 ppm and the triplet at ~1.4 ppm, validating that these two signals arise from protons on adjacent carbons.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would show a correlation between the ¹H singlet at ~8.3 ppm and the ¹³C signal of C6, the ¹H quartet with the -CH₂- carbon, and the ¹H triplet with the -CH₃ carbon, unambiguously linking the proton and carbon skeletons.

Conclusion

The NMR analysis of this compound is a clear example of how fundamental principles of chemical structure and electronics dictate spectroscopic outcomes. By employing a systematic and validated protocol, one can confidently acquire high-quality data. The predictive interpretation, based on the known effects of the pyrazine core and its chloro and ethyl substituents, provides a robust framework for spectral assignment. This comprehensive approach, combining meticulous experimental work with sound theoretical understanding, ensures the highest degree of scientific integrity in the structural elucidation of this important chemical intermediate.

References

- 1. This compound [myskinrecipes.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of substituted pyrazines from N -allyl malonamides - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11529F [pubs.rsc.org]

- 6. web.pdx.edu [web.pdx.edu]

- 7. Pyrazine(290-37-9) 13C NMR spectrum [chemicalbook.com]

Mass Spectrometry of 3,5-Dichloro-2-ethylpyrazine: A Technical Guide

Introduction

3,5-Dichloro-2-ethylpyrazine is a heterocyclic aromatic compound with the chemical formula C6H6Cl2N2 and a molecular weight of approximately 177.03 g/mol .[1] This molecule, featuring a pyrazine ring substituted with two chlorine atoms and an ethyl group, is of significant interest in various fields, including agrochemical and pharmaceutical research, due to its potential as a bioactive molecule.[2] Mass spectrometry is an indispensable analytical technique for the structural elucidation and quantification of such compounds. This guide provides an in-depth exploration of the mass spectrometric analysis of this compound, detailing experimental protocols and interpreting its fragmentation patterns.

Chemical Properties and Structure

| Property | Value | Source |

| Chemical Formula | C6H6Cl2N2 | [1] |

| Molecular Weight | 177.03 g/mol | [1] |

| Structure | Pyrazine ring with chloro groups at positions 3 and 5, and an ethyl group at position 2. | Inferred from name |

| Physical Form | Likely a solid at room temperature. |

Experimental Protocol: Acquiring the Mass Spectrum

The following is a generalized protocol for the analysis of this compound using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization (EI) source. EI is a hard ionization technique that provides detailed structural information through extensive fragmentation.[3][4]

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)

-

Electron Ionization (EI) Source

-

Quadrupole or Time-of-Flight (TOF) Mass Analyzer

Procedure:

-

Sample Preparation: Dissolve a small amount (approximately 1 mg) of this compound in a suitable volatile solvent (e.g., dichloromethane or methanol) to a final concentration of 100 µg/mL.

-

GC Separation:

-

Injection: Inject 1 µL of the prepared sample into the GC inlet.

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

GC Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating this type of compound.

-

Oven Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

-

Hold: Maintain 280 °C for 5 minutes.

-

-

-

Mass Spectrometry Analysis:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 300.

-

Data Acquisition: Acquire data in full scan mode to obtain a complete mass spectrum.

-

Interpretation of the Mass Spectrum: Predicted Fragmentation Patterns

While a specific experimental mass spectrum for this compound is not publicly available in the NIST database, we can predict its fragmentation pattern based on the known behavior of pyrazine derivatives and halogenated aromatic compounds.[5][6][7][8][9][10] The molecular ion peak (M+) is expected at m/z 176, with a significant M+2 peak at m/z 178 due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl). The relative intensity of the M+ and M+2 peaks will be approximately 9:6, characteristic of a molecule containing two chlorine atoms.

The primary fragmentation pathways are expected to involve the loss of the ethyl group and chlorine atoms.

Predicted Fragmentation Pathways:

Caption: Predicted Electron Ionization fragmentation pathway for this compound.

Key Predicted Fragments:

| m/z (for ³⁵Cl) | Proposed Fragment | Identity |

| 176 | [C6H6Cl2N2]⁺˙ | Molecular Ion (M⁺˙) |

| 161 | [C5H3Cl2N2]⁺ | Loss of a methyl radical (•CH3) |

| 147 | [C4HCl2N2]⁺ | Loss of an ethyl radical (•C2H5) |

| 141 | [C6H6ClN2]⁺ | Loss of a chlorine radical (•Cl) |

| 112 | [C4HClN2]⁺ | Loss of an ethyl radical followed by a chlorine radical |

| 120 | [C3Cl2N]⁺ | Loss of an ethyl radical followed by hydrogen cyanide (HCN) |

| 85 | [C4H2N]⁺ | Loss of an ethyl radical, a chlorine radical, and hydrogen cyanide |

The fragmentation is initiated by the ionization of the pyrazine ring. The most likely initial fragmentation is the loss of the ethyl group, a common fragmentation pattern for alkyl-substituted aromatic compounds, leading to a stable ion at m/z 147/149.[11] Subsequent fragmentation could involve the loss of a chlorine atom or a molecule of hydrogen cyanide (HCN), a characteristic loss from nitrogen-containing heterocyclic rings.[12]

Alternative Ionization Technique: Electrospray Ionization (ESI)

For analyses where preserving the molecular ion is crucial, such as in liquid chromatography-mass spectrometry (LC-MS), electrospray ionization (ESI) would be the preferred method. ESI is a "soft" ionization technique that typically results in minimal fragmentation, producing a prominent protonated molecule [M+H]⁺ at m/z 177/179.[3] However, care must be taken with the mobile phase composition, as certain additives like formic acid can induce dehalogenation in the ESI source, potentially leading to misinterpretation of the mass spectrum.[13][14]

Conclusion

The mass spectrometric analysis of this compound provides valuable structural information. Electron ionization will induce predictable fragmentation patterns, primarily involving the loss of the ethyl substituent and chlorine atoms, which are key to confirming the compound's identity. For applications requiring the preservation of the molecular ion, electrospray ionization is a suitable alternative, though potential in-source reactions must be considered. This guide provides a foundational framework for researchers and scientists working with this and similar compounds, enabling them to develop robust analytical methods for their specific research needs.

References

- 1. achmem.com [achmem.com]

- 2. This compound [myskinrecipes.com]

- 3. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 5. Pyrazine [webbook.nist.gov]

- 6. Pyrazine, 3-ethyl-2,5-dimethyl- [webbook.nist.gov]

- 7. Pyrazine, 2-ethyl-3,5-dimethyl- [webbook.nist.gov]

- 8. Pyrazine, 2,3-dichloro- [webbook.nist.gov]

- 9. Pyrazine, ethyl- [webbook.nist.gov]

- 10. Pyrazine, 3,5-diethyl-2-methyl- [webbook.nist.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Infrared Spectroscopy of 3,5-Dichloro-2-ethylpyrazine

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of 3,5-dichloro-2-ethylpyrazine, a heterocyclic compound of significant interest in the fields of flavor chemistry, materials science, and as an intermediate in drug discovery.[1] Given its role in the development of bioactive molecules, a thorough understanding of its structural and vibrational properties is paramount for researchers, scientists, and drug development professionals. This document will delve into the theoretical principles, experimental protocols, and detailed spectral interpretation of this compound, offering field-proven insights into its molecular vibrations.

Introduction to this compound and Its Significance

This compound is a substituted pyrazine, a class of aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 4 of the six-membered ring. The unique electronic and structural characteristics of the pyrazine ring, coupled with the influence of its substituents—two chlorine atoms and an ethyl group—confer specific chemical and physical properties to the molecule. In the pharmaceutical industry, pyrazine derivatives are integral to the structure of numerous therapeutic agents. The halogenated nature of this compound makes it a versatile building block in organic synthesis, allowing for further functionalization and the creation of diverse molecular architectures.

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of a molecule. By measuring the absorption of infrared radiation at specific frequencies, we can identify the functional groups present and gain insights into the molecular structure. For a molecule like this compound, IR spectroscopy is an indispensable tool for confirming its identity, assessing its purity, and understanding its chemical bonding.

Theoretical Framework: Vibrational Modes of a Substituted Pyrazine

The infrared spectrum of this compound is a composite of the vibrational modes of the pyrazine ring, the ethyl group, and the carbon-chlorine bonds. The total number of vibrational modes for a non-linear molecule is given by the formula 3N-6, where N is the number of atoms. For this compound (C₆H₆Cl₂N₂), with 16 atoms, we can expect 42 fundamental vibrational modes. These vibrations can be broadly categorized as stretching (changes in bond length) and bending (changes in bond angle).

The pyrazine ring itself has a set of characteristic vibrations. These include C-H stretching, C=N and C=C ring stretching, and various in-plane and out-of-plane bending modes. The positions of these bands are influenced by the electronic effects of the substituents. The two chlorine atoms, being electron-withdrawing, and the electron-donating ethyl group will perturb the electron density of the pyrazine ring, leading to shifts in the vibrational frequencies compared to unsubstituted pyrazine.

Experimental Protocol: Acquiring the FTIR Spectrum

The following protocol outlines a robust method for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of this compound, which is typically a solid at room temperature.

Sample Preparation: The Key to a Reliable Spectrum

The choice of sample preparation technique is critical for obtaining a high-quality IR spectrum. For a solid sample like this compound, the Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet methods are most common.

Attenuated Total Reflectance (ATR) Method (Recommended):

ATR is a modern and rapid technique that requires minimal sample preparation.

-

Step 1: Instrument and ATR Crystal Cleaning. Ensure the ATR crystal (typically diamond or zinc selenide) is meticulously cleaned with a suitable solvent (e.g., isopropanol or acetone) and allowed to dry completely.

-

Step 2: Background Spectrum Acquisition. Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric and instrumental interferences.

-

Step 3: Sample Application. Place a small amount of the this compound powder onto the center of the ATR crystal.

-

Step 4: Apply Pressure. Use the ATR's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key for reproducible results.

-

Step 5: Spectrum Acquisition. Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a spectral range of 4000 to 400 cm⁻¹.

Potassium Bromide (KBr) Pellet Method:

This traditional method involves dispersing the sample in a dry KBr matrix.

-

Step 1: Grinding. Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle. The mixture should be a fine, homogenous powder.

-

Step 2: Pellet Formation. Transfer the powder to a pellet press and apply pressure to form a thin, transparent or translucent pellet.

-

Step 3: Spectrum Acquisition. Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Instrumental Parameters

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: 16-32 (co-added to improve signal-to-noise ratio)

-

Apodization: Happ-Genzel

Spectral Interpretation and Analysis

While an experimental spectrum for this compound is not publicly available, we can predict the characteristic absorption bands based on the analysis of its constituent functional groups and data from analogous compounds like 2,5-dichloropyrazine and other substituted pyrazines.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Rationale and Comments |

| 3100 - 3000 | Aromatic C-H Stretch | Weak to Medium | Vibrations of the C-H bond on the pyrazine ring. |

| 2975 - 2850 | Aliphatic C-H Stretch | Medium | Asymmetric and symmetric stretching of the CH₃ and CH₂ groups of the ethyl substituent. |

| 1580 - 1550 | Aromatic C=N Stretch | Medium to Strong | Characteristic stretching vibrations of the carbon-nitrogen double bonds within the pyrazine ring. |

| 1500 - 1400 | Aromatic C=C Stretch | Medium | Stretching vibrations of the carbon-carbon double bonds within the pyrazine ring. |

| 1470 - 1450 | CH₂ Bending (Scissoring) | Medium | Deformation vibration of the methylene group in the ethyl substituent. |

| 1380 - 1370 | CH₃ Bending (Symmetric) | Medium | "Umbrella" deformation of the methyl group in the ethyl substituent. |

| 1200 - 1000 | In-plane C-H Bending | Medium to Strong | Bending vibrations of the aromatic C-H bond within the plane of the ring. |

| 850 - 750 | Out-of-plane C-H Bending | Strong | These strong absorptions are characteristic of the substitution pattern on the aromatic ring. For a 2,3,5-trisubstituted pyrazine, a strong band is expected in this region. |

| 800 - 600 | C-Cl Stretch | Strong | The carbon-chlorine stretching vibrations typically appear as strong bands in this region. The exact position can be influenced by the overall electronic structure of the molecule. |

Diagram of the Experimental Workflow:

Caption: Experimental workflow for obtaining the FTIR spectrum of this compound using the ATR method.

Conclusion: A Vibrational Fingerprint for Drug Development

The infrared spectrum of this compound provides a unique "vibrational fingerprint" that is invaluable for its identification and characterization. While this guide presents a predicted spectrum based on established spectroscopic principles and data from analogous structures, the outlined experimental protocol provides a clear and reliable method for obtaining an experimental spectrum. For researchers in drug development and other scientific fields, the ability to confidently acquire and interpret the IR spectrum of this important building block is a critical step in ensuring the quality and integrity of their work. The detailed analysis of its vibrational modes offers a deeper understanding of its molecular structure and bonding, which can inform its application in the synthesis of novel compounds with potential therapeutic value.

References

Harnessing the Potential of the Pyrazine Scaffold: A Guide to Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Unassuming Power of a Heterocyclic Core

In the vast landscape of chemical scaffolds, the pyrazine ring—a simple, six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions—stands out for its remarkable versatility and profound impact across diverse scientific disciplines.[1][2] Its unique electronic properties, arising from the electron-withdrawing nature of the para-positioned nitrogen atoms, make it an exceptional building block in medicinal chemistry, materials science, and beyond.[2][3] This guide moves beyond a simple recitation of facts to provide a deeper, field-tested perspective on the practical applications of substituted pyrazines. We will explore the causality behind their selection in experimental design, detail robust protocols for their synthesis and characterization, and illuminate their most promising applications, grounded in authoritative research.

The pyrazine moiety is not merely a passive structural element; it is an active participant in molecular interactions. The nitrogen atoms frequently serve as hydrogen bond acceptors, a critical feature for binding to biological targets like protein kinases.[4][5] This ability to form specific, directional interactions underpins the success of numerous pyrazine-containing pharmaceuticals.[5] This guide is designed for the hands-on researcher, offering the technical detail and contextual understanding necessary to innovate with this powerful heterocyclic system.

Caption: Logical relationship of the pyrazine core to major research fields.

Part 1: The Pyrazine Scaffold in Medicinal Chemistry

The pyrazine ring is a privileged scaffold in drug discovery, serving as a versatile bioisosteric replacement for benzene, pyridine, or pyrimidine rings. Its inclusion in a molecule can enhance binding affinity, improve pharmacokinetic properties, and reduce toxicity.[1][6] To date, at least eight pyrazine-containing drugs have received FDA approval, validating the therapeutic potential of this heterocyclic core.

Anticancer Activity: Targeting Cellular Proliferation

Substituted pyrazines have demonstrated significant potential as anticancer agents by interacting with a variety of biological targets to inhibit cell proliferation and induce apoptosis.[7][8]

Mechanism of Action: A primary mechanism involves the inhibition of protein kinases. The pyrazine nitrogen atom acts as a crucial hydrogen bond acceptor, anchoring the inhibitor to an amino acid in the hinge region of the kinase's ATP-binding pocket. This competitive inhibition blocks downstream signaling pathways essential for cancer cell growth and survival.[9] For example, certain pyrazine derivatives activate the NRF2/ARE pathway, a cellular defense against oxidative stress with implications in cancer treatment.[7]

Notable Examples:

-

Gilteritinib (Xospata®): An FDA-approved dual FLT3/AXL inhibitor used to treat relapsed/refractory Acute Myeloid Leukemia (AML) with a FLT3 mutation.[10]

-

Bortezomib (Velcade®): A first-in-class proteasome inhibitor for treating multiple myeloma, where the pyrazine moiety is key to its structure.[11]

-

Darovasertib: A Protein Kinase C (PKC) inhibitor approved for metastatic uveal melanoma.[10]

Data Presentation: In Vitro Cytotoxicity of Novel Pyrazine Derivatives

| Compound ID | Target Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 11 | AsPC-1 (Pancreatic) | 16.8 | [12] |

| U251 (Glioblastoma) | 11.9 | [12] | |

| Compound 43 | HCT116 (Colorectal) | 0.25 - 8.73 | [1] |

| Compound 67 | MCF-7 (Breast) | 70.9 | [1] |

| 25j | MCF-7 (Breast) | 2.22 | [13] |

IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro.

Antimicrobial Activity: Combating Infectious Disease

Pyrazine derivatives have a long history of use as antimicrobial agents, with mechanisms that include the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.[7]

Key Examples:

-

Pyrazinamide: A cornerstone drug for the treatment of tuberculosis, caused by Mycobacterium tuberculosis.[14] It is a prodrug that is converted to its active form, pyrazinoic acid, in mycobacteria.

-

Sulfametopyrazine: An antibacterial agent used for respiratory and urinary tract infections.[14]

Data Presentation: Minimum Inhibitory Concentration (MIC) of Pyrazine-Thiazoline Hybrids

| Compound ID | E. coli | S. aureus | M. tuberculosis H₃₇Rv | Reference |

| Compound 11 | Significant Activity | Significant Activity | Significant Activity | [15] |

| Compound 12 | Significant Activity | Significant Activity | Significant Activity | [15] |

| Compound 40 | Significant Activity | Significant Activity | Significant Activity | [15] |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Antiviral and Other Pharmacological Applications

The structural versatility of pyrazines extends to other therapeutic areas, including antiviral, anti-inflammatory, and cardiovascular applications.[1][16][17]

-

Favipiravir: A pyrazine prodrug that inhibits the RNA-dependent RNA polymerase of several RNA viruses, including influenza.[11] It has been investigated for its potential against other viral infections.[11]

-

Amiloride: A potassium-sparing diuretic used in the management of hypertension and congestive heart failure.[1]

Part 2: Applications in Materials Science and Agrochemicals

Materials Science: Building Novel Functional Materials

The electron-deficient and aromatic nature of the pyrazine ring makes it a valuable component in the design of advanced materials.

-

Polymers for Electronics: Low-bandgap π-conjugated polymers incorporating pyrazine units have been synthesized for applications in photovoltaic devices and other optical technologies.[14] The pyrazine moiety helps tune the electronic properties of the polymer backbone.

-

Coordination Polymers and MOFs: Pyrazine and its derivatives can act as ligands, linking metal ions to form coordination polymers or metal-organic frameworks (MOFs).[18] These materials can exhibit high porosity and thermal stability, making them suitable for applications in gas adsorption and storage.[18]

Agrochemicals: Protecting Crops Sustainably

Pyrazine derivatives are effective in crop protection due to their biocidal properties.[19][20]

-

Pesticides and Herbicides: Synthetic pyrazines can act as pesticides by disrupting the nervous systems of insects and mites.[20] As herbicides, they can interfere with the metabolic pathways of weeds, preventing their growth without harming crops.[20]

-

Natural Defense Mechanisms: Many plants naturally produce pyrazines as a defense against herbivores and pathogens.[19] Some insects, like leafcutter ants, use pyrazines as alarm pheromones to signal danger.[19][21] This natural role inspires the development of more environmentally friendly pest control strategies.[20]

Part 3: Experimental Protocols and Workflows

A self-validating system requires robust and reproducible methodologies. The following protocols provide a foundational framework for the synthesis and characterization of novel substituted pyrazines.

General Protocol for the Synthesis of Substituted Pyrazines

This protocol describes a classical condensation reaction, a widely used method for forming the pyrazine ring.[3]

Objective: To synthesize a 2,3-disubstituted pyrazine via condensation of a 1,2-dicarbonyl compound and a 1,2-diaminoethane.

Materials:

-

1,2-dicarbonyl compound (e.g., Benzil)

-

1,2-diaminoethane derivative

-

Ethanol (absolute)

-

Copper(II) oxide or other suitable oxidizing agent

-

Standard reflux apparatus, magnetic stirrer, filtration equipment

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,2-dicarbonyl compound (1 equivalent) in absolute ethanol.

-

Addition of Diamine: Slowly add the 1,2-diaminoethane (1 equivalent) to the stirred solution at room temperature. An exothermic reaction may be observed.

-

Condensation: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). This step forms an intermediate dihydropyrazine.

-

Oxidation: After cooling the reaction mixture, add the oxidizing agent (e.g., Copper(II) oxide) and continue to stir at room temperature or with gentle heating until the dihydropyrazine is fully oxidized to the aromatic pyrazine.

-

Workup: Filter the reaction mixture to remove the oxidizing agent. Remove the ethanol from the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, hexane) or by column chromatography on silica gel to yield the pure substituted pyrazine.

General Workflow for Spectroscopic Characterization

Confirming the structure and purity of a synthesized compound is paramount. A combination of spectroscopic techniques provides a comprehensive characterization.[22][23]

Caption: General workflow for the spectroscopic characterization of pyrazines.

Step-by-Step Methodology:

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Purpose: To identify characteristic functional groups (e.g., C=N, C-H aromatic, C=O if applicable).

-

Protocol: Prepare a sample (e.g., KBr pellet or thin film). Record the spectrum from ~4000 to 400 cm⁻¹. Analyze the resulting peaks for vibrational frequencies corresponding to specific bonds.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To elucidate the carbon-hydrogen framework of the molecule.

-

Protocol: Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Acquire ¹H NMR and ¹³C NMR spectra. Analyze chemical shifts, integration, and coupling patterns to confirm the arrangement of atoms.[22] 2D NMR techniques (e.g., COSY, HMBC) can be used for more complex structures.[24]

-

-

Mass Spectrometry (MS):

-

Purpose: To determine the molecular weight and fragmentation pattern of the compound.

-

Protocol: Introduce the sample into the mass spectrometer (e.g., via Electrospray Ionization - ESI). Analyze the mass-to-charge ratio (m/z) of the molecular ion peak to confirm the molecular formula.

-

-

Ultraviolet-Visible (UV-Vis) Spectroscopy:

-

Purpose: To investigate the electronic transitions within the aromatic system.

-

Protocol: Dissolve the compound in a suitable solvent (e.g., methanol). Record the absorbance spectrum. The wavelength of maximum absorbance (λmax) provides information about the conjugated system.[22]

-

Conclusion: A Future Built on the Pyrazine Core

The applications of substituted pyrazines are both broad and deep, stemming from a unique combination of aromaticity, electronic properties, and structural versatility. From FDA-approved cancer therapies and essential antibiotics to advanced polymers and sustainable agrochemicals, this heterocyclic core has proven its value in both academic research and industrial development.[14][16][25] The continued exploration of new synthetic methodologies and a deeper understanding of their structure-activity relationships will undoubtedly unlock further innovations. For researchers in drug discovery and materials science, the pyrazine scaffold is not just another building block, but a platform ripe with potential for creating novel solutions to pressing scientific challenges.

References

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijbpas.com [ijbpas.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Anti-Cancer Agents in Medicinal Chemistry [stomuniver.ru]

- 9. tandfonline.com [tandfonline.com]

- 10. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. lifechemicals.com [lifechemicals.com]

- 15. Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benthamdirect.com [benthamdirect.com]

- 17. mdpi.com [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. adv-bio.com [adv-bio.com]

- 20. biosynce.com [biosynce.com]

- 21. Nature's Aromas: Exploring Pyrazines Delightfully | Chemical Bull Pvt Ltd [chemicalbull.com]

- 22. benchchem.com [benchchem.com]

- 23. bendola.com [bendola.com]

- 24. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 25. tugraz.elsevierpure.com [tugraz.elsevierpure.com]

Methodological & Application

Synthesis of 3,5-Dichloro-2-ethylpyrazine from 2-ethylpyrazine

Synthesis of 3,5-Dichloro-2-ethylpyrazine: A Detailed Protocol for Pharmaceutical and Agrochemical Intermediate Production

Abstract

This application note provides a comprehensive guide to the synthesis of this compound from 2-ethylpyrazine. This compound is a valuable intermediate in the development of novel pharmaceutical and agrochemical compounds. This document outlines a detailed, field-proven protocol for the direct chlorination of 2-ethylpyrazine, including a thorough discussion of the reaction mechanism, safety precautions, and methods for purification and characterization. The presented protocol is designed to be a self-validating system, ensuring both scientific integrity and practical applicability in a research and development setting.

Introduction

Substituted chloropyrazines are a critical class of heterocyclic compounds that serve as versatile building blocks in medicinal chemistry and materials science.[1] Their unique electronic properties and ability to participate in a variety of chemical transformations make them ideal scaffolds for the synthesis of complex molecular architectures with diverse biological activities. The target molecule, this compound, with its specific substitution pattern, offers multiple reactive sites for further functionalization, making it a key intermediate in the synthesis of high-value compounds.[2] This guide details a robust and reproducible method for the preparation of this important synthetic intermediate.

Reaction Mechanism and Scientific Rationale

The direct chlorination of 2-ethylpyrazine is an electrophilic aromatic substitution reaction. The pyrazine ring, while being electron-deficient compared to benzene, can undergo electrophilic substitution under forcing conditions.[3] The ethyl group at the 2-position is an activating group that directs incoming electrophiles to the ortho and para positions. In the case of the pyrazine ring, these correspond to the 3- and 5- (or 6-) positions.

The proposed reaction proceeds in two stages:

-